molecular formula C32H31IN2O7 B12224887 N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine

N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine

Cat. No.: B12224887
M. Wt: 682.5 g/mol
InChI Key: ZVYHGMMXVRSCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine is a synthetic nucleoside that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group at the N4 position, a deoxy sugar moiety, a dimethoxytrityl (DMT) protecting group at the 5’ position, and an iodine atom at the 5 position of the cytidine base. Its molecular formula is C32H32IN3O7, and it has a molecular weight of 697.52 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine typically involves multiple steps, starting from commercially available cytidine derivatives. The key steps include:

Industrial Production Methods

While specific industrial production methods for N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine has several scientific research applications:

    Chemistry: It is used in the synthesis of modified nucleosides and nucleotides for various chemical studies.

    Biology: It serves as a building block for the synthesis of oligonucleotides and DNA analogs used in genetic research.

    Medicine: The compound has potential antiviral and anticancer properties, making it a candidate for drug development and therapeutic research.

    Industry: It is used in the production of synthetic DNA and RNA for various industrial applications.

Mechanism of Action

The mechanism of action of N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine involves its incorporation into DNA or RNA strands during synthesis. The presence of the iodine atom and the acetyl group can influence the stability and functionality of the nucleic acid strands. The compound can interact with specific molecular targets and pathways, potentially inhibiting viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine is unique due to the presence of the iodine atom at the 5 position, which can significantly alter its chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research applications, particularly in the fields of antiviral and anticancer research .

Properties

Molecular Formula

C32H31IN2O7

Molecular Weight

682.5 g/mol

IUPAC Name

4-acetyl-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one

InChI

InChI=1S/C32H31IN2O7/c1-20(36)30-26(33)18-35(31(38)34-30)29-17-27(37)28(42-29)19-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-16,18,27-29,37H,17,19H2,1-3H3

InChI Key

ZVYHGMMXVRSCJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=O)N(C=C1I)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Origin of Product

United States

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